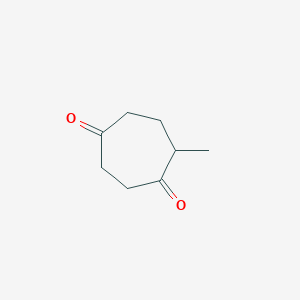

5-Methylcycloheptane-1,4-dione

Description

Contextualizing Cycloheptane-1,4-diones within Alicyclic Diketone Chemistry

Alicyclic diketones are characterized by the presence of two carbonyl groups within a non-aromatic ring system. Their chemistry is largely dictated by the ring size and the relative positions of the carbonyl functionalities. Cycloheptane-1,4-diones are a specific subclass of these compounds, featuring a seven-membered ring with ketones at the first and fourth positions. This arrangement distinguishes them from the more commonly studied 1,2- and 1,3-diketones, influencing their conformational flexibility and reactivity patterns. The study of cycloheptane-1,4-diones contributes to a deeper understanding of medium-sized ring systems, which often exhibit unique transannular interactions and conformational complexities not observed in smaller or larger rings.

Significance of Seven-Membered Ring Systems in Organic Synthesis

Seven-membered carbocyclic frameworks, known as cycloheptanes, are integral components of numerous biologically active natural products and pharmaceutical agents. globalauthorid.comchemsrc.com The construction of these rings, however, presents a considerable challenge to synthetic chemists due to unfavorable entropic and enthalpic factors associated with their formation compared to their five- and six-membered counterparts. acs.orgacs.org Consequently, the development of efficient and stereoselective methods for the synthesis of functionalized cycloheptanes is an active area of research. acs.orgwiley-vch.de The presence of a seven-membered ring can impart unique conformational properties to a molecule, influencing its biological activity and therapeutic potential.

Overview of Research Motivations and Outline Structure

The motivation for focusing on 5-Methylcycloheptane-1,4-dione stems from its identity as a specific, functionalized seven-membered ring system. Understanding its chemistry provides a case study for the broader challenges and opportunities in the synthesis and manipulation of such structures. A key synthetic route to this compound involves the transformation of 2-methylcyclopentane-1,3-dione. globalauthorid.comacs.org This article will delve into the specifics of this conversion and the properties of the resulting molecule.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | 60203-68-1 | C8H12O2 | 140.18 | Target compound of this article. |

| 2-Methylcyclopentane-1,3-dione | 765-69-5 | C6H8O2 | 112.13 | A key intermediate in steroid synthesis and a precursor for this compound. medchemexpress.comchemchart.com |

| (S)-5-Allyl-5-methyl-cycloheptane-1,4-dione | Not Available | C11H16O2 | 180.24 | A structurally related chiral cycloheptane-1,4-dione derivative. wiley-vch.de |

| Methylcycloheptane | 4126-78-7 | C8H16 | 112.21 | The parent hydrocarbon of the target compound. chemsrc.com |

| 5-Methylcyclohexane-1,3-dione | 4341-24-6 | C7H10O2 | 126.15 | A six-membered ring analogue. chemdad.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

60203-68-1 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

5-methylcycloheptane-1,4-dione |

InChI |

InChI=1S/C8H12O2/c1-6-2-3-7(9)4-5-8(6)10/h6H,2-5H2,1H3 |

InChI Key |

FJQDFDXKAMKPAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=O)CCC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methylcycloheptane 1,4 Dione

Ring Expansion Reactions as a Primary Synthetic Strategy

Ring expansion reactions are a powerful tool for constructing medium-sized rings from more readily available five- or six-membered precursors. These strategies leverage the release of ring strain or thermodynamically favorable rearrangements to drive the formation of the larger carbocyclic framework.

Strategic Conversion from Substituted Cyclopentanediones

A common approach to cycloheptanediones involves the expansion of smaller, functionalized cyclic ketones. Substituted cyclopentanediones serve as versatile starting materials for such transformations.

The synthesis of a suitable precursor for ring expansion begins with the Michael addition of methyl vinyl ketone to 2-methylcyclopentane-1,3-dione. This reaction yields 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione, a key intermediate. chemicalbook.com While the specific transformation of this intermediate to 5-Methylcycloheptane-1,4-dione via a propanal pathway is not prominently documented in readily available literature, a plausible synthetic route could involve a homologation reaction like the Tiffeneau–Demjanov rearrangement. wikipedia.orglibretexts.org This class of reaction is designed to expand a cyclic ketone by one carbon via a 1-aminomethyl-cycloalkanol intermediate, which upon treatment with nitrous acid, rearranges to the larger ring. wikipedia.orgd-nb.info However, the more frequently documented fate of 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione involves intramolecular aldol (B89426) condensation to form bicyclic systems.

Palladium-Catalyzed Asymmetric Ring-Expanding Allylation (AREA) for Substituted Cycloheptane-1,4-diones

A highly effective and enantioselective method for synthesizing substituted cycloheptane-1,4-diones is the Palladium-Catalyzed Asymmetric Ring-Expanding Allylation (AREA). nih.govacs.org This methodology was developed by Schulz and Blechert and utilizes a palladium catalyst with chiral phosphinooxazoline (PHOX) ligands to achieve high levels of stereocontrol. nih.govscispace.com

The reaction typically starts with an allyl carbonate derived from a bicyclo[3.2.0]heptan-2-one system. acs.org The palladium catalyst facilitates a decarboxylative ring-opening and subsequent allylation, which expands the five-membered ring to a seven-membered ring while creating a quaternary stereocenter with high enantioselectivity. scispace.com This strategy provides direct access to enantioenriched medium-ring ketones that are otherwise difficult to synthesize. scispace.com

| Substrate | Catalyst System | Ligand | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Allyl 1-hydroxy-6-methyl-2-oxobicyclo[3.2.0]heptane-1-carboxylate | [Pd₂(dba)₃] | (S)-t-Bu-PHOX | 85 | 95 |

| Allyl 1-hydroxy-6-phenyl-2-oxobicyclo[3.2.0]heptane-1-carboxylate | [Pd₂(dba)₃] | (S)-i-Pr-PHOX | 78 | 92 |

| Allyl 1-hydroxy-2-oxobicyclo[3.2.0]heptane-1-carboxylate | [Pd₂(dba)₃] | (S)-t-Bu-PHOX | 91 | 90 |

Mechanistic Insights into Ring Enlargement Reactions of Cyclic Diketones

The mechanisms governing ring enlargement reactions of cyclic diketones are diverse. One common pathway involves the formation of a bicyclic intermediate, followed by a thermodynamically driven fragmentation. For instance, a retro-aldol reaction can cleave a bond in a strained bicyclic system, resulting in a larger, more stable monocyclic ring.

Another powerful method involves carbocationic rearrangements, such as the Tiffeneau-Demjanov rearrangement. This process begins with the diazotization of a β-amino alcohol with nitrous acid, which generates a diazonium salt. d-nb.info The subsequent loss of nitrogen gas produces a primary carbocation, which triggers a nih.govnih.gov-shift of an adjacent carbon, leading to the expansion of the ring and the formation of a more stable oxonium ion that is then deprotonated to yield the ketone. wikipedia.org The migratory aptitude in these rearrangements is a key factor, with less substituted and more electron-rich groups often migrating preferentially. libretexts.org

De Novo Synthesis through Cyclization Reactions

De novo synthesis involves the construction of the target ring system from a linear, acyclic precursor. This approach offers high flexibility in introducing substituents at desired positions on the carbon chain before the ring-forming step.

Intramolecular Condensation of Linear Precursors

The formation of a seven-membered ring from a linear precursor via intramolecular condensation is often challenging due to unfavorable entropic factors compared to the formation of five- or six-membered rings. However, specific reactions like the Dieckmann condensation can be effectively employed. libretexts.orgopenstax.org

A plausible de novo synthesis for the 5-methylcycloheptanedione skeleton would start with a linear diester, such as diethyl 4-methylpimelate. The Dieckmann condensation of this 1,7-diester, using a strong base like sodium ethoxide, would induce an intramolecular cyclization to form a seven-membered β-keto ester. openstax.orglibretexts.org Subsequent hydrolysis and decarboxylation of the β-keto ester would yield 4-methylcycloheptanone. The final step would require a regioselective oxidation of the cycloheptanone (B156872) at the C1 and C4 positions to afford the target this compound. This multi-step sequence demonstrates a viable de novo pathway to the desired carbocyclic structure.

In-depth Literature Search Reveals No Specific Data for Advanced Synthesis of this compound

Despite a comprehensive investigation of scientific databases and scholarly articles, no specific research detailing the advanced synthetic methodologies for the chemical compound this compound, as requested, could be located. The highly specific nature of the outlined topics, including particular precursor molecules, stereocontrolled approaches, and green chemistry applications, does not appear to be documented in publicly available literature.

The inquiry requested a detailed article structured around a precise outline, focusing on advanced methods for synthesizing this compound. The specified sections for which information was sought included:

Approaches Involving 1,6-Dialkylhexa-1,5-diene-3,4-diones: No literature was found describing the use of this specific class of compounds for the formation of the this compound ring system. While general cycloaddition reactions for forming seven-membered rings are known, their application using these particular precursors for this target molecule is not documented.

Stereocontrolled Synthesis: The search yielded no specific methods for the enantioselective or diastereoselective synthesis of this compound. While stereocontrolled synthesis is a broad and active area of research, specific catalytic systems or chiral auxiliaries for controlling the stereochemistry of the diketone ring formation or the introduction of the methyl group in this particular compound have not been reported.

Green Chemistry Principles: Similarly, there is a lack of specific research applying green chemistry principles to the synthesis of this compound. The investigation found no papers on the development of sustainable catalyst systems, solvent minimization techniques, or the use of alternative reaction media specifically for the production of this compound.

Searches were conducted for the target molecule and related keywords, including various synthetic strategies and compound classes. The results consistently pointed to research on analogous but distinct molecules, such as other cycloalkanediones (e.g., 2-methylcycloheptane-1,3-dione (B14740482) or substituted cyclohexane-1,4-diones) or general synthetic methodologies that have not been specifically applied to this compound.

Given the absence of verifiable, peer-reviewed data on these specific advanced synthetic routes, it is not possible to generate the requested scientifically accurate and thorough article. The creation of such a document would require speculation and fabrication of research findings, which falls outside the scope of factual reporting. It is possible that research into these highly specialized areas for this particular compound has not been conducted, has not been published, or is proprietary.

Synthetic Challenges and Future Directions in Preparation Route Development

The synthesis of medium-sized rings, such as the seven-membered ring of this compound, presents inherent challenges. These difficulties often stem from unfavorable entropic factors and transannular strain, which can impede ring closure and promote competing intermolecular reactions. This section outlines the primary synthetic hurdles anticipated in the preparation of this compound and proposes future directions to overcome these obstacles.

Furthermore, controlling the stereochemistry at the C5 position, where the methyl group is located, is a critical aspect that requires careful consideration in the synthetic design. The development of diastereoselective or enantioselective methods would be highly valuable for accessing specific stereoisomers of the target molecule.

Future Directions:

To address the challenges associated with the synthesis of this compound, several future research directions can be envisioned:

Development of Novel Catalytic Systems: The exploration of new transition-metal catalysts or organocatalysts could provide more efficient and selective methods for the key ring-forming or functionalization steps. For instance, catalysts that can mediate long-range functional group installation on a pre-formed cycloheptane (B1346806) ring could be highly advantageous.

Application of Flow Chemistry: Continuous flow technologies can offer significant benefits for managing reactive intermediates and improving reaction yields and safety. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor could help to minimize side reactions and favor the desired cyclization pathway.

Enzymatic and Biocatalytic Approaches: The use of enzymes or whole-cell biocatalysts could offer a green and highly selective alternative for the synthesis of this compound. Biocatalytic methods often proceed under mild conditions and can provide excellent stereocontrol, which would be particularly beneficial for this target molecule.

Computational Modeling and Mechanistic Studies: In-depth computational studies could be employed to model the transition states of potential ring-closing reactions, providing valuable insights into the factors that govern selectivity. A deeper understanding of the reaction mechanisms would facilitate the rational design of more effective synthetic routes.

By pursuing these future directions, the synthetic community can aim to develop robust and efficient methodologies for the preparation of this compound and other complex seven-membered ring structures.

Chemical Reactivity and Mechanistic Studies of 5 Methylcycloheptane 1,4 Dione

Enolization and Tautomeric Equilibria

The presence of α-hydrogens (hydrogens on carbons adjacent to the carbonyl groups) allows 5-Methylcycloheptane-1,4-dione to undergo keto-enol tautomerism, existing in equilibrium between its diketo form and various enol forms. libretexts.orglibretexts.org This equilibrium is a fundamental process that dictates the compound's reactivity, particularly in base- or acid-catalyzed reactions. masterorganicchemistry.com

Thermodynamic and Kinetic Aspects of Enol Formation

For most simple ketones, the keto form is thermodynamically more stable and thus predominates at equilibrium. libretexts.orglibretexts.org This preference is attributed to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org The formation of an enol can be either kinetically or thermodynamically controlled, leading to different enol isomers depending on the reaction conditions (e.g., choice of base, temperature).

Detailed thermodynamic parameters (ΔG°, ΔH°, ΔS°) and kinetic data (activation energies) for the enolization of this compound are not available in the published literature. Such data would be necessary to quantify the stability of its different possible enol forms and the rates at which they are formed.

Nucleophilic Additions and Condensations

The carbonyl carbons in this compound are electrophilic centers, susceptible to attack by nucleophiles. As a 1,4-diketone, the molecule possesses two such reactive sites.

Formation of Adducts with Nitrogen, Oxygen, and Sulfur Nucleophiles

Based on the general reactivity of ketones, this compound is expected to react with various nucleophiles.

Nitrogen Nucleophiles: Primary amines would likely form imines, while secondary amines would form enamines.

Oxygen Nucleophiles: Water can add reversibly to form hydrates, and alcohols can form hemiacetals and acetals, typically under acid catalysis.

Sulfur Nucleophiles: Thiols are expected to react to form thioacetals, which are stable and useful synthetic intermediates.

Specific studies detailing the synthesis and characterization of such adducts for this compound have not been found.

Intermolecular and Intramolecular Aldol (B89426) and Knoevenagel Condensation Pathways

Aldol Condensation: With α-hydrogens at multiple positions (C-2, C-3, C-6), this compound has the potential to undergo intramolecular aldol condensation upon treatment with a base. This reaction involves the formation of an enolate at one α-position, which then attacks the other carbonyl group within the same molecule. libretexts.orglibretexts.org Depending on which enolate is formed, different ring sizes could theoretically be produced. Intramolecular aldol reactions of 1,4-diketones typically favor the formation of more stable five-membered rings. libretexts.orglibretexts.org For this compound, enolate formation at C-3 followed by attack at the C-1 carbonyl (or enolate formation at C-2 attacking the C-4 carbonyl) would lead to a bicyclic system containing a five-membered ring, which is generally a favored pathway. youtube.comyoutube.com However, no published examples of this specific intramolecular reaction exist.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH2 group) in the presence of a weak base. wikipedia.orgsigmaaldrich.com this compound could serve as the carbonyl component in such a reaction. The product is typically an α,β-unsaturated system resulting from nucleophilic addition followed by dehydration. wikipedia.org There are no specific documented instances of this compound being used as a substrate in Knoevenagel condensation reactions in the available literature.

Electrophilic Substitution Reactions

The protons on the carbon atoms alpha to the carbonyl groups (positions 2, 3, 6, and 7) of this compound are acidic and can be removed by a base to form enolates. These enolates are key nucleophilic intermediates in electrophilic substitution reactions.

The α-alkylation and acylation of this compound are expected to proceed via enolate intermediates. The regioselectivity of these reactions is a critical aspect, as four different enolates can potentially be formed. The choice of base and reaction conditions can direct the substitution to a specific α-position. Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures tend to form the kinetic enolate by removing the most accessible proton, while weaker bases at higher temperatures can lead to the thermodynamically more stable enolate. youtube.com

The methyl group at the 5-position exerts a steric and electronic influence on the adjacent α-protons. It is anticipated that the formation of an enolate at the less hindered C-3 or C-7 positions would be favored under kinetic control. The subsequent SN2 reaction with an alkyl or acyl halide would then introduce the new substituent at this position. libretexts.orgyoutube.com

Table 1: Predicted Regioselectivity in the α-Alkylation of this compound

| Position of Deprotonation | Controlling Factor | Expected Enolate | Subsequent Alkylation Product |

|---|---|---|---|

| C-3 or C-7 | Kinetic Control (less substituted) | Less stable | 3- or 7-alkyl derivative |

This table is based on established principles of enolate chemistry, as direct experimental data for this compound is not available.

The α-halogenation of this compound can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid-Catalyzed Halogenation : In the presence of an acid catalyst, the diketone will form an enol intermediate. The enol then acts as a nucleophile and attacks the halogen (Cl₂, Br₂, or I₂). This method is generally preferred for achieving monohalogenation, as the introduction of the first halogen atom deactivates the enol towards further reaction. libretexts.org The reaction is expected to occur preferentially at the more substituted α-carbon, leading to a 2-halo or 6-halo derivative.

Base-Promoted Halogenation : Under basic conditions, an enolate is formed, which then reacts with the halogen. This process is often difficult to control, as the electron-withdrawing nature of the newly introduced halogen increases the acidity of the remaining α-protons on the same carbon, leading to rapid polyhalogenation. chemistrysteps.com This can ultimately result in the haloform reaction if a methyl ketone moiety is present and the conditions are harsh enough. libretexts.org

Redox Chemistry of this compound

The two ketone groups of this compound can undergo both reduction and oxidation reactions, offering pathways to a variety of derivatives.

The reduction of the ketone groups can yield diols, hydroxy-ketones, or the fully reduced methylcycloheptane. The choice of reducing agent is crucial for controlling the extent and stereochemistry of the reduction.

Reduction to Alcohols : Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketones to the corresponding secondary alcohols, yielding 5-methylcycloheptane-1,4-diol. The reduction can produce a mixture of cis and trans diol isomers. More sterically demanding reducing agents may exhibit higher diastereoselectivity. It is also possible to achieve a mono-reduction to the corresponding hydroxy-ketone by carefully controlling the stoichiometry of the reducing agent. mdpi.com

Complete Reduction to Alkyls : For the complete removal of the carbonyl oxygen atoms to form 5-methylcycloheptane, harsher reduction methods such as the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions would be necessary.

Table 2: Predicted Products from the Reduction of this compound

| Reagent | Product Type | Potential Products |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Diol | 5-Methylcycloheptane-1,4-diol (cis/trans mixture) |

| Lithium Aluminum Hydride (LiAlH₄) | Diol | 5-Methylcycloheptane-1,4-diol (cis/trans mixture) |

| Hydrazine/KOH (Wolff-Kishner) | Alkane | 5-Methylcycloheptane |

This table outlines the expected reactivity based on standard organic reduction methodologies.

The carbon framework of this compound can be cleaved through oxidative reactions. A prominent example is the Baeyer-Villiger oxidation, which converts cyclic ketones into lactones (cyclic esters) using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.orgchemistrysteps.com

In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. For an unsymmetrical ketone, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms (tertiary > secondary > primary). chemistrysteps.com In the case of this compound, the oxidation of either ketone group would involve the migration of a secondary carbon, leading to the expansion of the seven-membered ring to an eight-membered dilactone. The precise structure of the product would depend on which of the two non-equivalent C-C bonds adjacent to each carbonyl group is cleaved.

Rearrangement Reactions and Skeletal Transformations

The carbon skeleton of this compound and its derivatives can undergo various rearrangement reactions, leading to structurally diverse products.

One of the most relevant rearrangement reactions for a derivative of this compound would be the Favorskii rearrangement . wikipedia.orgorganicreactions.orgalfa-chemistry.com This reaction occurs when an α-haloketone is treated with a base. For a cyclic α-haloketone, the Favorskii rearrangement results in a ring contraction. nrochemistry.comadichemistry.com

For instance, if 2-bromo-5-methylcycloheptane-1,4-dione were treated with a base like sodium hydroxide, it would be expected to undergo a Favorskii rearrangement. The proposed mechanism involves the formation of a bicyclic cyclopropanone intermediate, which is then opened by the nucleophilic attack of the base. The result would be the formation of a methyl-4-oxocyclohexanecarboxylic acid, representing a contraction of the seven-membered ring to a six-membered ring. adichemistry.com

In-depth Mechanistic Analysis of this compound Reactions Remains an Unexplored Area of Chemical Research

A thorough review of available scientific literature reveals a significant gap in the chemical understanding of this compound. Despite its defined chemical structure, detailed mechanistic investigations into its reactivity and reaction pathways are not documented in accessible scholarly articles, patents, or comprehensive chemical databases. While the compound is listed in chemical catalogs and databases such as PubChem, these sources primarily provide basic molecular information and identifiers.

The field of chemical reactivity and mechanistic studies is rich with detailed explorations of various cyclic ketones and diones. For instance, extensive research exists on the reactivity of cyclohexane-1,4-dione, a structurally similar compound, detailing its participation in a variety of condensation and cyclization reactions to form complex heterocyclic systems. Mechanistic studies on other classes of diones have also been a focal point of research, with investigations into their tautomeric equilibria, enolization, and subsequent nucleophilic and electrophilic reactions.

However, the specific influence of the seven-membered ring and the methyl substituent at the 5-position of this compound on its chemical behavior has not been the subject of dedicated study. Mechanistic chemistry relies on experimental data, such as kinetic studies, isotopic labeling, and computational modeling, to elucidate the precise steps of a chemical transformation. The absence of such studies for this compound means that any discussion of its reaction mechanisms would be purely speculative.

Consequently, it is not possible to provide a detailed account of the mechanistic investigations of this compound reactions as per the requested outline. The necessary foundational research to support such a discussion is not present in the current body of scientific literature. This highlights an opportunity for future research to explore the synthesis, reactivity, and mechanistic intricacies of this particular chemical entity.

The creation of a scientifically accurate article with comprehensive data tables for 1H NMR, 13C NMR, 2D NMR, and vibrational spectroscopy, as outlined in the prompt, is not possible without access to dedicated scholarly research that has characterized this particular molecule. Information on related compounds or generalized spectroscopic principles cannot be substituted to meet the requirements for a thorough and scientifically accurate analysis of this compound itself.

Therefore, the requested article focusing solely on the chemical compound “this compound” with the specified detailed outline cannot be generated at this time due to the absence of the necessary scientific data in published literature.

Spectroscopic Characterization and Structural Analysis of 5 Methylcycloheptane 1,4 Dione

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound. For 5-Methylcycloheptane-1,4-dione, it provides definitive evidence of its elemental composition and offers insights into its molecular stability and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule with a high degree of accuracy. This allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C8H12O2. nih.gov HRMS data provides the exact mass based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O).

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C8H12O2 | nih.gov |

| Exact Mass | 140.083729621 Da | nih.gov |

Elucidation of Fragmentation Pathways and Isomeric Differentiation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Although specific crystallographic data for this compound has not been published, this section outlines the parameters that such an analysis would yield and discusses the expected conformational behavior of the cycloheptane (B1346806) ring.

Determination of Crystal System, Space Group, and Unit Cell Parameters

A crystallographic study would begin by identifying the fundamental properties of the crystal lattice. This includes:

Crystal System: The classification of the crystal based on its axial systems (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group of the crystal, describing all symmetry operations applicable to its structure.

Unit Cell Parameters: The dimensions of the unit cell (lengths a, b, c) and the angles between them (α, β, γ), which define the repeating unit of the crystal.

As of this writing, these parameters have not been experimentally determined for this compound.

Crystallographic Bond Lengths, Bond Angles, and Dihedral Angles

Bond Lengths: The distances between the nuclei of bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Dihedral Angles: The angles between planes defined by sets of four atoms, which describe the twist around chemical bonds.

This data provides a definitive map of the molecule's connectivity and geometry in the solid state.

Conformational Analysis of the Cycloheptane Ring in the Solid State (e.g., twist-chair conformations)

The seven-membered cycloheptane ring is known for its conformational flexibility. Unlike the rigid cyclohexane (B81311) ring, cycloheptane can adopt several low-energy conformations to minimize steric and torsional strain. The two most prominent families of conformations are the chair/twist-chair and the boat/twist-boat. scispace.com

For most cycloheptane derivatives, the twist-chair conformation is considered the most stable arrangement. libretexts.org This conformation effectively relieves the eclipsing of hydrogen atoms that would otherwise cause significant strain in a planar or simple chair form. libretexts.orgresearchgate.net A complete X-ray crystallographic analysis of this compound would reveal which specific conformation is adopted in the solid state, influenced by the electronic and steric effects of the two ketone groups and the methyl substituent, as well as the forces involved in crystal packing.

Computational Chemistry and Theoretical Characterization of 5 Methylcycloheptane 1,4 Dione

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of 5-Methylcycloheptane-1,4-dione. These methods solve the Schrödinger equation for the molecule, providing information about its energy and electronic distribution.

Energy Minimization and Conformational Landscape Mapping

The seven-membered ring of this compound is highly flexible, allowing it to adopt numerous spatial arrangements or conformations. Identifying the most stable of these conformations is crucial, as it represents the most likely structure of the molecule.

A theoretical investigation would begin with a conformational search to identify various possible chair, boat, and twist-boat-like structures. Each of these initial geometries would then be subjected to energy minimization using computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). This process systematically alters the geometry of the molecule to find the lowest energy structure, known as a local minimum.

By mapping the energies of all stable conformers and the transition states that connect them, a conformational landscape can be constructed. This map would reveal the relative populations of different conformers at a given temperature and the energy barriers to interconversion between them. For this compound, key factors influencing conformational preference would include torsional strain within the ring, transannular interactions between the carbonyl groups and the methyl group, and the positioning of the methyl group in either an axial-like or equatorial-like position.

Analysis of Electronic Properties (Frontier Molecular Orbitals, Charge Distribution, Electrostatic Potential)

Once the minimum energy conformation is identified, its electronic properties can be calculated to understand its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. For a dione (B5365651), the LUMO is typically localized around the carbonyl carbons, making them susceptible to nucleophilic attack.

Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This reveals the distribution of electron density across the molecule. In this compound, the oxygen atoms of the carbonyl groups are expected to carry a significant negative partial charge, while the carbonyl carbons would be positively charged.

Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles, such as the carbonyl oxygen atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, which would include the areas around the carbonyl carbons.

Prediction of Spectroscopic Properties

Computational methods can simulate various types of spectra, which are invaluable for validating experimental data and aiding in the structural elucidation of newly synthesized compounds.

Simulated NMR and IR Spectra for Validation and Complementarity with Experimental Data

NMR Spectra: Theoretical calculations can predict the chemical shifts (δ) for both ¹H and ¹³C atoms, as well as spin-spin coupling constants (J). These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted spectrum for the lowest energy conformer of this compound could be compared with experimental data to confirm its structure. Discrepancies between predicted and experimental spectra can often provide insights into conformational dynamics or solvent effects.

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the absorption bands in an infrared (IR) spectrum. For this compound, strong absorption bands characteristic of the C=O stretching vibrations of the ketone groups would be a prominent feature.

UV-Vis Absorption and Circular Dichroism Predictions

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption. For this compound, calculations would likely predict weak n→π* transitions associated with the carbonyl groups at longer wavelengths and stronger π→π* transitions at shorter wavelengths.

Circular Dichroism (CD): Since this compound is a chiral molecule, it will exhibit a circular dichroism spectrum. Computational methods can predict CD spectra, which are essential for determining the absolute configuration (R or S) of the chiral center. By comparing the calculated CD spectrum with the experimental one, the stereochemistry of the molecule can be unequivocally assigned.

Theoretical Studies of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions. For this compound, theoretical studies could investigate various transformations, such as:

Nucleophilic Addition to Carbonyls: The mechanism of addition of a nucleophile (e.g., a Grignard reagent or a hydride) to one of the carbonyl groups could be modeled. Calculations would identify the structure of the transition state and determine the activation energy for the reaction. This could also be used to predict the stereochemical outcome of such additions.

Enolate Formation and Subsequent Reactions: The acidity of the α-protons (protons on the carbons adjacent to the carbonyls) could be calculated. The mechanism of enolate formation upon treatment with a base could be mapped, providing the energetics for this key step in many carbonyl reactions.

By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. This allows for the determination of reaction rates and the prediction of the major products, providing insights that are often difficult to obtain through experimental means alone.

Transition State Identification and Reaction Barrier Calculations

The study of chemical reactions involving this compound, such as enolization, aldol (B89426) reactions, or rearrangements, would necessitate the identification of transition state (TS) structures and the calculation of associated energy barriers. Transition state theory is a fundamental concept in chemical kinetics, and computational methods are pivotal in elucidating the geometries and energies of these transient species.

Methodologies such as synchronous transit-guided quasi-Newton (STQN) methods or dimer methods would be employed to locate the first-order saddle points on the potential energy surface that correspond to the transition states of specific reactions. Subsequent frequency calculations are crucial to verify the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (reaction barrier) is then determined as the energy difference between the transition state and the ground state of the reactants. These calculations are typically performed using density functional theory (DFT) with an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) to provide a balance between computational cost and accuracy.

A hypothetical data table for a reaction involving this compound might look like this:

| Reaction Coordinate | Method/Basis Set | ΔE (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Enolization at C3 | B3LYP/6-31G | 15.2 | -1250 |

| Enolization at C5 | B3LYP/6-31G | 18.5 | -1310 |

Solvent Effects on Reactivity via Implicit and Explicit Solvation Models

The chemical reactivity of this compound can be significantly influenced by the solvent environment. Computational chemistry offers two primary approaches to model these effects: implicit and explicit solvation models. arxiv.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, represent the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and can provide valuable insights into the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry. mdpi.com

Explicit solvation models provide a more detailed, atomistic representation by including a number of individual solvent molecules surrounding the solute. arxiv.orgnih.gov This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in protic solvents. mdpi.com However, this approach is computationally more demanding. arxiv.org

A comparative study of a reaction in different solvents could be summarized as follows:

| Solvent | Solvation Model | Calculated Activation Energy (kcal/mol) |

| Gas Phase | - | 15.2 |

| Water | Implicit (SMD) | 12.8 |

| Water | Explicit (QM/MM) | 12.5 |

| Toluene | Implicit (SMD) | 14.5 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. mdpi.com

Conformational Flexibility and Dynamics in Various Environments

Due to the seven-membered ring and the methyl substituent, this compound is expected to possess considerable conformational flexibility. westernsydney.edu.au MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. These simulations can be performed in various environments, such as in a vacuum, in an implicit solvent, or in a box of explicit solvent molecules, to understand how the environment influences the conformational landscape. nih.govnih.gov

Analysis of the MD trajectories would reveal key dynamic properties, such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Insights into Enolization Kinetics and Thermodynamics

MD simulations can also provide valuable information about the kinetics and thermodynamics of processes like enolization. By employing enhanced sampling techniques such as metadynamics or umbrella sampling, it is possible to calculate the free energy profile along the enolization reaction coordinate. This would provide a more complete picture of the reaction thermodynamics than static calculations alone. The rate of enolization could be estimated from the calculated free energy barrier.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. mdpi.com For this compound, a QSAR/QSPR study would typically involve a dataset of related cycloalkanediones with known reactivities or properties.

A typical workflow for a QSAR/QSPR study would involve:

Dataset compilation: Gathering a set of molecules with measured data for the property of interest.

Descriptor calculation: Computing a large number of molecular descriptors (e.g., topological, electronic, steric) for each molecule in the dataset.

Model building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a predictive model.

Model validation: Rigorously validating the model's predictive power using internal and external validation techniques.

While no specific QSAR/QSPR models for this compound are currently published, such models could be developed to predict properties like reaction rates, equilibrium constants, or even biological activities based on its structural features.

Synthesis and Reactivity of 5 Methylcycloheptane 1,4 Dione Derivatives and Analogs

Exploration of Substituted 5-Methylcycloheptane-1,4-diones

The reactivity of 5-methylcycloheptane-1,4-dione is primarily governed by the presence of its two carbonyl groups. These groups activate the adjacent methylene and methine protons, providing pathways for substitution and functionalization through enolate intermediates.

Introduction of Alkyl, Aryl, and Heteroatom Substituents at Different Positions

The introduction of substituents onto the this compound framework can be achieved through reactions targeting the α-carbons (positions 2, 3, and 6). The formation of an enolate by treating the diketone with a suitable base is the key first step. The regioselectivity of this deprotonation is influenced by both steric and electronic factors. The methyl group at position 5 creates a steric hindrance that may influence the accessibility of adjacent protons.

Once formed, the enolate acts as a potent nucleophile, capable of reacting with a variety of electrophiles.

Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl bromide) would introduce new alkyl groups at the α-positions.

Arylation: While direct arylation can be challenging, modern cross-coupling methods catalyzed by transition metals like palladium could potentially be employed to form carbon-carbon bonds with aryl halides.

Heteroatom Substituents: Electrophilic sources of heteroatoms can be used to install functionalities such as halogens (using N-halosuccinimides), hydroxyl groups (via oxidation of the enolate), or sulfur/selenium moieties.

The precise control of mono- versus di-substitution requires careful selection of reaction conditions, including the base, solvent, temperature, and stoichiometry of the electrophile.

Functionalization at α- and β-Positions to Carbonyl Groups

Functionalization is not limited to direct substitution. The positions α and β to the carbonyl groups offer distinct opportunities for chemical modification.

α-Positions (C-2, C-3, C-6): These positions are the primary sites for enolate formation, making them amenable to a wide range of carbonyl chemistry. Besides alkylation, these sites can undergo acylation, aldol (B89426) reactions with other carbonyl compounds, and Michael additions to α,β-unsaturated systems.

β-Positions (C-7, C-5): Direct functionalization at the β-positions is less straightforward. However, these sites can be targeted indirectly. For instance, creating an α,β-unsaturated derivative of the diketone (an enone) would render the β-position electrophilic and susceptible to conjugate addition by nucleophiles. The reactivity of cyclic enones is a well-studied area, providing a predictable framework for such transformations nih.gov.

The table below summarizes potential functionalization strategies for the this compound scaffold.

Table 1: Potential Functionalization Reactions for this compound| Position | Type | Reaction Class | Potential Reagents |

|---|---|---|---|

| C-2, C-3, C-6 | α-Position | Alkylation | Alkyl Halides (e.g., CH₃I) |

| C-2, C-3, C-6 | α-Position | Aldol Reaction | Aldehydes, Ketones |

| C-2, C-3, C-6 | α-Position | Halogenation | N-Bromosuccinimide (NBS) |

| C-2, C-7 (via enone) | β-Position | Michael Addition | Organocuprates, Enolates |

Comparative Studies with Isomeric and Homologous Diketones

The chemical behavior of this compound is best understood through comparison with its isomers and with diketones of varying ring sizes.

Structure-Reactivity Comparisons with 1,2-Cycloheptanedione and 1,3-Cycloheptanedione

The placement of the carbonyl groups within the seven-membered ring dramatically alters the molecule's properties, particularly its keto-enol tautomerism.

1,2-Cycloheptanedione: This α-diketone can be synthesized by the selenium dioxide oxidation of cycloheptanone (B156872) acs.org. Its adjacent carbonyl groups allow for the formation of a highly stable enol tautomer, where the enolic hydroxyl group can form a strong intramolecular hydrogen bond with the second carbonyl oxygen.

1,3-Cycloheptanedione: As a β-diketone, this isomer also exhibits significant enol content sigmaaldrich.com. The acidic protons on the carbon between the two carbonyls are readily removed, and the resulting enolate is stabilized by delocalization across the O=C-C-C=O system. The enol form is further stabilized by conjugation and intramolecular hydrogen bonding.

1,4-Diketones: In contrast, this compound, a γ-diketone, lacks the direct electronic communication between its carbonyl groups. Enolization occurs at the α-positions, but the resulting enol is not conjugated with the second carbonyl group, and intramolecular hydrogen bonding to the other carbonyl is not sterically feasible. Consequently, it is expected to exist predominantly in the diketo form, similar to simple monoketones libretexts.orgmasterorganicchemistry.com. This difference in enol stability is a primary determinant of its distinct reactivity profile.

Table 2: Comparison of Cycloheptanedione Isomers

| Compound | Diketone Type | Key Structural Feature | Expected Enol Content | Primary Reactivity |

|---|---|---|---|---|

| 1,2-Cycloheptanedione | α-Diketone | Adjacent carbonyls | High | Forms stable enol; participates in condensation reactions |

| 1,3-Cycloheptanedione | β-Diketone | Carbonyls separated by one carbon | High | Highly acidic α-protons; extensive enolate chemistry |

| 1,4-Cycloheptanedione | γ-Diketone | Carbonyls separated by two carbons | Low | Behaves like two independent ketones; less stable enolate |

Differences in Chemical Behavior with Methylated Cyclopentanediones and Cyclohexanediones

Ring size imposes significant geometric and energetic constraints that influence reactivity.

Methylated Cyclopentanediones: Five-membered rings like 2-methyl-1,3-cyclopentanedione and 3-methyl-1,2-cyclopentanedione are relatively planar and exhibit considerable angle strain nih.govsigmaaldrich.comscbt.comsigmaaldrich.com. This strain can affect the stability of intermediates and transition states. For example, the formation of an exocyclic double bond during an elimination step might be favored to relieve ring strain. These compounds are valuable building blocks in synthesis, as seen in the use of 2-methyl-1,3-cyclopentanedione for the synthesis of estrone pressbooks.publibretexts.org.

Methylated Cyclohexanediones: Six-membered rings like 1,4-cyclohexanedione are strain-free and adopt stable chair conformations orgsyn.orgwikipedia.orgnih.gov. The stereochemistry of reactions is often dictated by the preference for axial or equatorial attack on these conformations. The keto-enol equilibrium for cyclohexanone, for instance, heavily favors the keto form libretexts.org.

This compound: The seven-membered ring is conformationally flexible and has higher torsional strain compared to cyclohexane (B81311). This flexibility means there is a lower energy barrier between different conformations, which can lead to a wider range of reaction products or lower stereoselectivity compared to the more rigid cyclohexanediones. The larger ring size may also make intramolecular reactions, such as ring closures, kinetically slower compared to five- and six-membered systems due to entropic factors.

Applications of 5 Methylcycloheptane 1,4 Dione in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

No documented instances of 5-Methylcycloheptane-1,4-dione being used as a strategic precursor in the total synthesis of natural products were found.

There is no available research detailing the use of this compound as an intermediate for the synthesis of macrocyclic or cage systems.

Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis

No studies on the development of chiral ligands derived from this compound for asymmetric transformations have been reported.

Applications in Materials Science

The use of this compound as a precursor for polymer synthesis or the development of functional materials is not documented in the scientific literature.

Intermediates for Advanced Pharmaceutical Scaffolds

Extensive literature searches did not yield specific examples of the direct application of this compound as an intermediate in the synthesis of advanced pharmaceutical scaffolds. While substituted cycloheptane (B1346806) and other seven-membered ring systems are present in a variety of biologically active molecules and natural products, the role of this particular dione (B5365651) as a starting material or key building block in medicinal chemistry is not well-documented in publicly available scientific literature.

The synthesis of complex pharmaceutical agents often relies on versatile and readily available starting materials. The current body of research suggests that other cycloheptane derivatives or alternative synthetic strategies are more commonly employed for the construction of seven-membered rings within pharmaceutical targets.

Future research may yet uncover synthetic pathways that utilize this compound, leveraging its specific stereochemistry and functionality. However, at present, there is a lack of published data to detail its role in the formation of advanced pharmaceutical scaffolds. Therefore, no detailed research findings or data tables on this specific application can be provided.

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigms of 5-Methylcycloheptane-1,4-dione

The synthesis of this compound, while not extensively documented, can be envisioned through established methodologies in cyclic ketone synthesis. Classical approaches such as the Claisen condensation could be adapted for the formation of the diketone framework. nih.govresearchgate.net The reactivity of this compound is predicted to be rich and varied, owing to the presence of two carbonyl groups within a flexible seven-membered ring.

Analogous to the well-studied 1,4-cyclohexanedione, this compound is expected to undergo a range of reactions. guidechem.comsigmaaldrich.com These would likely include reduction reactions to form the corresponding diol, and condensation reactions, such as aldol (B89426) condensations, at the alpha-carbons. guidechem.com The methyl substituent at the 5-position introduces asymmetry, which could be exploited for stereoselective transformations.

Table 1: Potential Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Reduction | Sodium borohydride, lithium aluminum hydride | 5-Methylcycloheptane-1,4-diol |

| Aldol Condensation | Aldehydes under basic conditions | Unsaturated cycloheptenone derivatives |

| Oxidation | Acidic bromate | Aromatization to substituted hydroquinone (B1673460) derivatives |

It is important to note that the larger ring size of a cycloheptane (B1346806) compared to a cyclohexane (B81311) imparts greater conformational flexibility, which can influence reaction rates and stereochemical outcomes. pageplace.de

Emerging Trends and Unanswered Questions in Cycloheptanedione Chemistry

The field of organic synthesis is experiencing a significant shift towards more sustainable and efficient methodologies. solubilityofthings.comcas.org These emerging trends are highly relevant to the future study of cycloheptanediones.

Green Chemistry: Future synthetic routes to this compound and related compounds will likely focus on environmentally benign reagents and solvents. zenodo.org This includes the use of biocatalysis, where enzymes could be employed for stereoselective synthesis and modifications. nih.gov

Automation and High-Throughput Screening: The integration of robotics and automated systems can accelerate the discovery of new reactions and the optimization of reaction conditions for cycloheptanediones. greenawaylab.com This technology would be invaluable for exploring the vast chemical space of substituted cycloheptanediones.

Despite the potential, several key questions in cycloheptanedione chemistry remain unanswered. The precise influence of ring conformation on reactivity is a complex area requiring further investigation. Understanding how substituents at various positions on the cycloheptane ring affect the electronic properties and reactivity of the ketone groups is crucial for designing novel molecules with specific functions. Furthermore, the development of catalytic asymmetric methods for the synthesis of chiral cycloheptanediones is an ongoing challenge.

Potential for Translational Research and Interdisciplinary Collaborations

The unique structural and chemical properties of cycloheptanediones make them attractive candidates for translational research, bridging fundamental chemistry with applied sciences.

Materials Science: Diketones are known to be valuable precursors in the synthesis of functional materials. mdpi.com The ability of 1,4-diones to undergo condensation reactions to form large conjugated systems makes them interesting building blocks for organic electronics. guidechem.com Collaborations between organic chemists and materials scientists could lead to the development of novel polymers and functional materials derived from this compound. washington.edu

Medicinal Chemistry: The β-diketone moiety is present in numerous biologically active compounds and is a promising scaffold for drug discovery. nih.govmdpi.com While this compound is a γ-diketone, the broader class of cyclic diketones holds potential for biological applications. Interdisciplinary collaborations with biologists and pharmacologists could uncover potential therapeutic applications for derivatives of cycloheptanediones. science.gov

Broader Impact of Research on Alicyclic Diketone Chemistry

Research into alicyclic diketones like this compound contributes to a deeper fundamental understanding of organic chemistry. Alicyclic compounds have historically been crucial for testing and developing theories of chemical structure and reactivity. pageplace.de

The study of these molecules pushes the boundaries of synthetic methodology, encouraging the development of new and more efficient ways to construct complex cyclic systems. chemrxiv.org This knowledge can then be applied to the synthesis of other important molecules, including natural products and pharmaceuticals.

Furthermore, the exploration of the reactivity of alicyclic diketones can lead to the discovery of novel chemical transformations. The insights gained from studying these seemingly simple molecules can have a ripple effect across the chemical sciences, impacting fields from materials science to chemical biology. The continued investigation into the chemistry of compounds like this compound is therefore essential for the advancement of the molecular sciences.

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-Methylcycloheptane-1,4-dione, and what key reaction conditions are required?

- The compound can be synthesized via the conversion of 2-Methylcyclopentane-1,3-dione using a methylating agent (e.g., methyl halide) under basic conditions. This involves intermediate formation of 3-(1-Methyl-2,5-dioxocyclopentyl)-propanal, followed by cyclization . Purification typically employs column chromatography to isolate the product .

Q. How is this compound characterized to confirm its structural identity?

- Structural confirmation relies on spectroscopic methods:

- NMR (¹H/¹³C) to identify methyl groups and ketone positions.

- X-ray crystallography for precise molecular geometry (as demonstrated for structurally related diones) .

- DFT calculations to validate electronic properties and predict NMR chemical shifts .

Q. What are the primary research applications of this compound in organic synthesis?

- It serves as an intermediate for synthesizing complex cyclic systems, such as C2-symmetrical derivatives or polycyclic quinones. Its reactivity in electrophilic and nucleophilic reactions enables functionalization at the methyl or ketone groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use PPE (gloves, goggles), ensure adequate ventilation, and avoid inhalation/contact. While specific toxicity data for this compound is limited, analogous diones require precautions against irritation (H315/H319). Follow protocols for similar ketones, including neutralization of waste .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly in mitigating side reactions during cyclization?

- Optimize reaction parameters (temperature, solvent polarity, catalyst loading). Monitor intermediates via HPLC or GC-MS to identify side products like over-methylated derivatives. Kinetic studies can refine cyclization efficiency .

Q. What computational strategies predict the crystal structure or physicochemical properties of this compound?

- Combine DFT (e.g., VASP) with empirical van der Waals corrections to model crystal packing. For flexible rings, tailor-made force fields improve stability predictions across space groups . Hirshfeld surface analysis can further assess intermolecular interactions (e.g., H...H, O...H) .

Q. How might researchers investigate the biological activity of this compound, drawing from studies on analogous diones?

- Design in vivo assays (e.g., diabetic murine models) to evaluate hypoglycemic potential. Measure biomarkers: insulin levels, IL-6/TNF-α (via ELISA), and lipid profiles. Mechanistic studies could target PPAR-γ activation pathways, using Western blotting or qPCR for receptor expression .

Q. How should contradictions in reported data (e.g., synthetic yields or bioactivity) for derivatives of this compound be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.